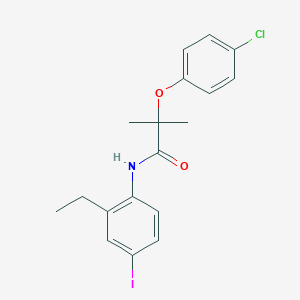
N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide, also known as MQCA, is a chemical compound that has been extensively studied for its potential use in scientific research. MQCA belongs to the class of quinoline derivatives, which have been shown to have a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide is not fully understood, but it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide has also been shown to inhibit the activity of enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. Further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide inhibits the growth of cancer cells and induces apoptosis. N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide has also been shown to inhibit the activity of enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. In vivo studies have shown that N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide has potential therapeutic effects in animal models of cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide has also been extensively studied, and its biological activities are well characterized. However, there are also some limitations to using N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to fully elucidate its therapeutic potential. Additionally, the use of N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide in animal models may not accurately reflect its effects in humans.
Orientations Futures
There are several future directions for N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide research. One potential direction is to investigate its potential use in combination with other drugs for cancer treatment. Another potential direction is to further investigate its mechanism of action and potential therapeutic applications. Additionally, the development of new synthetic methods for N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide may improve its yield and purity, making it more accessible for scientific research. Finally, the use of N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide in clinical trials may help to determine its safety and efficacy in humans.
Méthodes De Synthèse
N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide can be synthesized by the reaction of 4-methoxybenzaldehyde with 2-aminobenzophenone in the presence of hydrazine hydrate. The resulting product is then purified by recrystallization to obtain pure N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide. This synthesis method has been optimized to yield high purity N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide with a good yield.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide has been extensively studied for its potential use in scientific research. It has been shown to have a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. N-(4-methoxyphenyl)-2-quinolinecarbohydrazonamide has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-amino-N'-(4-methoxyphenyl)quinoline-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-22-14-9-7-13(8-10-14)19-17(21-18)16-11-6-12-4-2-3-5-15(12)20-16/h2-11H,18H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWDCJQMWAHEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5088550.png)
![(2-bromo-6-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5088554.png)
![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B5088562.png)

![1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5088581.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5088590.png)


![1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B5088616.png)

![5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5088644.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5088646.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5088655.png)
